[20,22,23,25-Tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate
Overview
Description
Wilforgine is a sesquiterpene pyridine alkaloid found in the plant Tripterygium wilfordii HookfThis compound is known for its strong insecticidal activity and various pharmacological properties, making it a subject of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Wilforgine is primarily isolated from the roots of Tripterygium wilfordii Hook.f. The preparation involves the extraction of the plant material using solvents such as ethanol, ethyl acetate, and chloroform-methanol mixtures . The extracts are then subjected to chromatographic techniques to purify the compound.
Industrial Production Methods
Industrial production of wilforgine is challenging due to its complex structure and low natural abundance. advancements in plant cell culture techniques have provided alternative methods for its production. For instance, aggregate cell suspension cultures of Tripterygium wilfordii Hook.f. have been used to produce wilforgine in controlled environments .
Chemical Reactions Analysis
Types of Reactions
Wilforgine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize wilforgine.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce wilforgine.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide and potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of wilforgine can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds.
Scientific Research Applications
Wilforgine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sesquiterpene alkaloids and their chemical properties.
Industry: Wilforgine is explored for its use in developing new pharmaceuticals and biopesticides.
Mechanism of Action
Wilforgine exerts its effects by interacting with calcium receptors or channels in the muscular system of insects, leading to microstructural and ultrastructural changes . This interaction disrupts normal muscle function, resulting in the insecticidal activity observed.
Comparison with Similar Compounds
Similar Compounds
Wilforine: Another sesquiterpene pyridine alkaloid found in Tripterygium wilfordii Hook.f.
Triptolide: A diterpenoid epoxide from the same plant, known for its anti-inflammatory and anticancer activities.
Uniqueness
Wilforgine is unique due to its specific molecular structure and the distinct pathways it targets in insects. Its ability to induce changes in calcium receptors or channels sets it apart from other similar compounds .
Properties
IUPAC Name |
[20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H47NO19/c1-19-11-12-27-26(10-9-14-42-27)37(50)54-17-38(7)28-29(55-21(3)44)33(57-23(5)46)40(18-53-20(2)43)34(58-24(6)47)30(59-36(49)25-13-15-52-16-25)32(60-35(19)48)39(8,51)41(40,61-38)31(28)56-22(4)45/h9-10,13-16,19,28-34,51H,11-12,17-18H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIYSPKZWOALMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H47NO19 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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